molecular formula C28H27NO5 B11489681 3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid

3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid

Cat. No.: B11489681
M. Wt: 457.5 g/mol
InChI Key: GJJPUMALIUKIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid is a complex organic compound that features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then reacted with 9H-xanthen-9-ylcarbonyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(fluorosulfonyl)phenyl]propanoic acid
  • 3-[4-(cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid
  • 3-[4-(cyclopentyloxy)phenyl]-3-{[(4-nitrophenyl)acetyl]amino}propanoic acid

Uniqueness

3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid is unique due to its specific structural features, such as the presence of the cyclopentyloxy group and the xanthenylcarbonyl moiety

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-(9H-xanthene-9-carbonylamino)propanoic acid

InChI

InChI=1S/C28H27NO5/c30-26(31)17-23(18-13-15-20(16-14-18)33-19-7-1-2-8-19)29-28(32)27-21-9-3-5-11-24(21)34-25-12-6-4-10-22(25)27/h3-6,9-16,19,23,27H,1-2,7-8,17H2,(H,29,32)(H,30,31)

InChI Key

GJJPUMALIUKIFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.